molecular formula C19H28O2 B1683101 Testosterone CAS No. 58-22-0

Testosterone

Cat. No.: B1683101
CAS No.: 58-22-0
M. Wt: 288.4 g/mol
InChI Key: MUMGGOZAMZWBJJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Testosterone, a steroid sex hormone, primarily targets the androgen receptors located within the cytoplasm of cells . These receptors are found in various tissues throughout the body, including the testes, prostate, muscles, and bones . This compound plays a crucial role in the development and maintenance of these tissues, promoting secondary sexual characteristics such as increased muscle and bone mass, and the growth of body hair .

Mode of Action

This compound exerts its effects by binding to and activating the androgen receptors . This binding initiates a cascade of events that ultimately lead to changes in gene expression and protein synthesis . Specifically, the hormone-receptor complexes enter the cell nucleus, where they modulate protein synthesis by influencing the rate at which particular genes are transcribed . This interaction allows this compound to exert its effects on target tissues, such as the testes, prostate, and muscles .

Biochemical Pathways

This compound influences several biochemical pathways. It plays a key role in carbohydrate, fat, and protein metabolism . This compound has a major influence on body fat composition and muscle mass in males . This compound deficiency is associated with an increased fat mass, reduced insulin sensitivity, impaired glucose tolerance, elevated triglycerides and cholesterol, and low HDL-cholesterol . All these factors are found in the metabolic syndrome (MetS) and type 2 diabetes, contributing to cardiovascular risk .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is primarily produced in the testicles and is released into the bloodstream, where it is transported to target tissues . It is metabolized in the liver into inactive metabolites and is excreted in urine . The bioavailability of this compound can be influenced by several factors, including the route of administration and the presence of certain proteins in the blood that bind to the hormone .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and far-reaching. At a molecular level, this compound influences gene expression and protein synthesis, shaping the physical and physiological traits associated with masculinity . At a cellular level, this compound promotes the growth and development of masculine sex organs and secondary sexual characteristics . It also affects mood, libido, and cognitive function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, childhood environment, rather than genetics or ethnicity, is a major factor influencing men’s this compound levels . Exposure to environmental pollutants, such as pesticides, heavy metals, and endocrine-disrupting chemicals (EDCs), may disrupt the hormonal balance in the body, potentially affecting this compound production and metabolism . Lifestyle factors such as diet, physical activity, stress, and sleep quality can also impact this compound levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Testosterone can be synthesized from cholesterol through a series of enzyme-catalyzed reactions. The key steps involve the conversion of cholesterol to pregnenolone, which is then converted to androstenedione. Androstenedione is finally converted to this compound using specific enzymes such as 17β-hydroxysteroid dehydrogenase .

Industrial Production Methods: Industrial production of this compound often involves the chemical synthesis from plant sterols like diosgenin, which is extracted from yams or soy. The process includes multiple steps of oxidation, reduction, and purification to yield pure this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Testosterone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its balanced anabolic and androgenic effects, making it essential for both the development of male characteristics and overall health. Its ability to be converted to both dihydrothis compound and estrogen allows it to play versatile roles in the body .

Properties

IUPAC Name

17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMGGOZAMZWBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571-41-5, 58-22-0
Record name 9.beta.,10.alpha.-Testosterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name testosterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Androst-4-en-3-one, 17-hydroxy-, (17.beta.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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